5-amino-Imidazo[2,1-b]thiazol-6-ol

Catalog No.
S1957653
CAS No.
M.F
C5H5N3OS
M. Wt
155.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-Imidazo[2,1-b]thiazol-6-ol

Product Name

5-amino-Imidazo[2,1-b]thiazol-6-ol

IUPAC Name

5-aminoimidazo[2,1-b][1,3]thiazol-6-ol

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

InChI

InChI=1S/C5H5N3OS/c6-3-4(9)7-5-8(3)1-2-10-5/h1-2,9H,6H2

InChI Key

KTTCEGQEWMOUIM-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=C(N21)N)O

Canonical SMILES

C1=CSC2=NC(=C(N21)N)O

5-amino-Imidazo[2,1-b]thiazol-6-ol is a heterocyclic compound characterized by a fused bicyclic structure consisting of an imidazole ring and a thiazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity against various pathogens and its role as a scaffold for drug development. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties, making it a subject of interest in various fields including pharmaceuticals, organic synthesis, and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can be reduced to yield different alcohol derivatives.
  • Substitution: Nucleophilic substitution can occur at the thiazole or imidazole rings, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The compound can also participate in nucleophilic substitutions using amines or thiols under basic conditions .

5-amino-Imidazo[2,1-b]thiazol-6-ol exhibits significant biological activity. It has been studied for its:

  • Antimicrobial Properties: The compound shows activity against various bacterial strains, including Mycobacterium tuberculosis, indicating potential as an antimicrobial agent .
  • Anticancer Activity: Research suggests that it may induce apoptosis in cancer cells through interactions with specific cellular pathways .
  • Enzyme Inhibition: It has been found to inhibit certain enzymes that are critical for the survival of pathogenic microorganisms .

These properties highlight its potential therapeutic applications in treating infections and cancer.

The synthesis of 5-amino-Imidazo[2,1-b]thiazol-6-ol can be achieved through several methods:

  • Cyclization Reactions: One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions. This approach allows for the formation of the imidazo-thiazole structure through cyclization .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process, reducing reaction times and improving yields. For example, the Groebke–Blackburn–Bienaymé reaction has been utilized effectively for this purpose .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate cyclization processes .

These methods demonstrate the versatility of synthetic approaches available for producing this compound.

5-amino-Imidazo[2,1-b]thiazol-6-ol has several applications:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery due to its biological activities against bacteria and cancer cells.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Synthetic Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds .

Interaction studies have shown that 5-amino-Imidazo[2,1-b]thiazol-6-ol can bind to various biological targets, influencing pathways related to cell survival and death. Its ability to interact with enzymes involved in microbial metabolism underscores its potential as an antimicrobial agent. Moreover, its effects on cancer cell lines indicate that it may disrupt critical signaling pathways that promote tumor growth .

Several compounds share structural similarities with 5-amino-Imidazo[2,1-b]thiazol-6-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Imidazo[2,1-b]thiazoleHeterocyclicBasic structure without amino group
Imidazo[2,1-b]thiazole-6-carbaldehydeAldehyde derivativeExhibits strong antimicrobial properties
Imidazo[2,1-b]thiazol-5-ylmethanolAlcohol derivativeInvestigated for anticancer activities
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneChromone derivativeCombines chromone with imidazo-thiazole structure

The uniqueness of 5-amino-Imidazo[2,1-b]thiazol-6-ol lies in its amino group at position 5 and hydroxyl group at position 6, which contribute significantly to its biological activity and potential therapeutic applications compared to other derivatives.

XLogP3

1.5

Dates

Last modified: 07-22-2023

Explore Compound Types